REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[Na+].[CH3:6][S:7]([NH:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([O-])=[O:16])=[CH:13][CH:12]=1)(=[O:9])=[O:8]>CCOCC>[CH3:6][S:7]([NH:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([Cl:3])=[O:16])=[CH:13][CH:12]=1)(=[O:9])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Name
|
4-[(methylsulfonyl)amino]benzoic acid sodium salt
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
[Na+].CS(=O)(=O)NC1=CC=C(C(=O)[O-])C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction is refluxed for 40 hours
|
Duration
|
40 h
|
Type
|
CUSTOM
|
Details
|
The excess thionyl chloride is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product triturated with toluene
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
After dissolving the solid in tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
charcoal is added
|
Type
|
FILTRATION
|
Details
|
the mixture filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
provides a solid which
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
Drying for 18 hours in vacuo
|
Duration
|
18 h
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)NC1=CC=C(C(=O)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 133 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |